molecular formula C21H15F2N3O2S2 B2938933 N-(3-fluoro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260992-28-6

N-(3-fluoro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2938933
CAS No.: 1260992-28-6
M. Wt: 443.49
InChI Key: CCGCVHTYEGWOAW-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Substituents:
    • A 2-fluorophenyl group at the 3-position of the pyrimidine ring, introducing steric and electronic effects.
    • A sulfanyl acetamide side chain at the 2-position, linked to a 3-fluoro-4-methylphenyl group, enhancing hydrophobicity and influencing receptor binding.

The fluorine atoms and methyl group likely improve metabolic stability and membrane permeability, while the thiophene core may enhance electron density compared to benzene-based analogs .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O2S2/c1-12-6-7-13(10-15(12)23)24-18(27)11-30-21-25-16-8-9-29-19(16)20(28)26(21)17-5-3-2-4-14(17)22/h2-10H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGCVHTYEGWOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H15F2N3O2S\text{C}_{17}\text{H}_{15}\text{F}_2\text{N}_3\text{O}_2\text{S}

This structure indicates the presence of multiple functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of Thieno[3,2-d]pyrimidine : This involves cyclization reactions where thioketones react with appropriate amines.
  • Fluorination : Introducing fluorine atoms at specific positions to enhance biological activity.
  • Acetamide Formation : The final step usually involves acylation to form the acetamide derivative.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cancer proliferation pathways. For instance, it has shown potential in inhibiting carbonic anhydrase I, which plays a crucial role in tumor growth and metastasis .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines:

Cell Line Inhibition Rate (%) IC50 (µM)
MCF-7 (Breast)7510
HepG-2 (Liver)6812
PC-3 (Prostate)828

These results indicate a promising profile for this compound as a potential anticancer agent .

Mechanistic Insights

The compound's mechanism involves:

  • Induction of Apoptosis : It triggers programmed cell death in cancer cells by activating caspases.
  • Cell Cycle Arrest : It causes G1 phase arrest, inhibiting cell proliferation.
  • Inhibition of Metastatic Potential : By blocking specific signaling pathways, it reduces the invasive capabilities of cancer cells.

Case Studies and Research Findings

  • Case Study on MCF-7 Cells : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells as evidenced by increased Annexin V positivity and caspase activation .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an effective anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The thieno[3,2-d]pyrimidinone core distinguishes the target compound from analogs with pyrido[2,3-d]pyrimidine () or benzothieno-triazolo-pyrimidine () backbones. Key differences:

  • Thiophene vs.
  • Ring Fusion: Benzothieno-triazolo-pyrimidines () incorporate additional rings, increasing molecular complexity and steric hindrance .

Substituent Analysis

Table 1: Substituent Comparison
Compound Name Core Structure R₁ (Pyrimidine-3) R₂ (Acetamide) Notable Features
Target Compound Thieno[3,2-d]pyrimidinone 2-fluorophenyl 3-fluoro-4-methylphenyl Dual fluorine, methyl for stability
N-(2-fluorophenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () Pyrido[2,3-d]pyrimidinone 4-fluorobenzyl 2-fluorophenyl Benzyl group increases flexibility
N-[2-(trifluoromethyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide () Thieno[3,2-d]pyrimidinone 4-chlorophenyl 2-(trifluoromethyl)phenyl Cl and CF₃ enhance lipophilicity
  • Fluorine vs.
  • Positional Effects : The 3-fluoro-4-methylphenyl group in the target compound introduces ortho-fluorine and para-methyl steric effects, which may limit rotational freedom compared to the 2-fluorophenyl group in .

Hypothesized Pharmacological Properties

  • Target Compound : The dual fluorine atoms and methyl group could improve blood-brain barrier penetration compared to ’s benzyl-substituted analog.
  • ’s CF₃ Group : The trifluoromethyl group may enhance receptor affinity but reduce solubility due to increased hydrophobicity .

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